4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

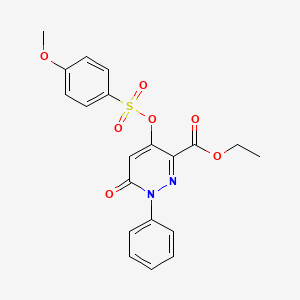

“4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C8H8N2O . It has an average mass of 148.162 Da and a monoisotopic mass of 148.063660 Da .

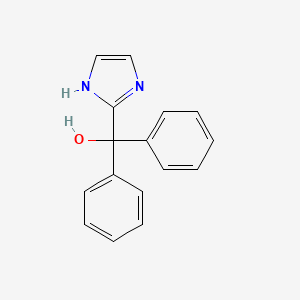

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring which is a five-membered aromatic heterocycle, like benzene and imidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It has a molecular formula of C8H8N2O, an average mass of 148.162 Da, and a monoisotopic mass of 148.063660 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure Analysis

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile serves as a precursor in the synthesis of various complex compounds. For instance, its ethyl carboxylate derivative has been synthesized and analyzed using spectroscopy and quantum chemical calculations, revealing its strong electrophilic nature and the potential for dimer formation through hydrogen bonding (Singh et al., 2013).

Interaction and Spectroscopy Analysis

The compound plays a significant role in the formation of hydrazide-hydrazone derivatives. These derivatives exhibit multiple interactions and are characterized by spectroscopy methods and quantum chemical calculations, indicating the presence of resonance-assisted hydrogen bonding in their structure (Singh et al., 2013).

Progesterone Receptor Modulators

In medicinal chemistry, derivatives of this compound are used in the synthesis of progesterone receptor modulators, which have potential applications in female healthcare including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Novel Nonsteroidal Progestrone Receptor Modulator Synthesis

It is used in the synthesis of nonsteroidal progesterone receptor modulators, highlighting its role in creating compounds with potential therapeutic applications (Xiao Yong-mei, 2013).

Construction of the Pyrrole Ring

The compound is involved in the carbonylcobalt-catalyzed synthesis of the pyrrole ring, an essential structure in many biologically active compounds (Chatani & Hanafusa, 1991).

Antibacterial Evaluation

In the field of antibacterial research, derivatives of this compound have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria (Vazirimehr et al., 2017).

Novel Redox Cyclisation Products

It is also used in the synthesis of novel redox cyclisation products, which could lead to the development of new synthetic methodologies (Buckle et al., 1992).

Wirkmechanismus

Pyrrole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antituberculosis effects . They can interact with various biological targets, leading to changes in cellular processes and pathways.

The pharmacokinetics of pyrrole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .

The molecular and cellular effects of a pyrrole derivative depend on its specific mechanism of action and can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of pyrrole derivatives .

Eigenschaften

IUPAC Name |

4-formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-7(4-11)6(2)10-8(5)3-9/h4,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKAOEYUWJYWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2585569.png)

![O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate](/img/structure/B2585574.png)